4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-methylphenyl group and a pyridin-4-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with 3-Methylphenyl Group: The 3-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzene and an appropriate catalyst such as aluminum chloride.
Introduction of Pyridin-4-ylmethylamino Group: The pyridin-4-ylmethylamino group is attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyridin-4-ylmethylamine in the presence of a base like sodium hydride.
Carboxylation: The final step involves the carboxylation of the pyrimidine ring, typically achieved using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., reflux, inert atmosphere).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylphenyl)-2-aminopyrimidine-5-carboxylic acid: Lacks the pyridin-4-ylmethylamino group, which may result in different biological activity.
4-(3-Methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid: Similar structure but with a pyridin-3-ylmethylamino group, potentially leading to different binding affinities and activities.
4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-4-carboxylic acid: Variation in the position of the carboxylic acid group, which may affect its chemical reactivity and biological properties.
Uniqueness
The uniqueness of 4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-methylphenyl and pyridin-4-ylmethylamino groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-methylphenyl)-2-(pyridin-4-ylmethylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-3-2-4-14(9-12)16-15(17(23)24)11-21-18(22-16)20-10-13-5-7-19-8-6-13/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVMWTPCAPRBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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